Home > Products > Screening Compounds P126728 > Vonoprazan (Fumarate)
Vonoprazan (Fumarate) -

Vonoprazan (Fumarate)

Catalog Number: EVT-8170580
CAS Number:
Molecular Formula: C21H20FN3O6S
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vonoprazan fumarate was developed by Takeda Pharmaceutical Company and has been approved for use in several countries. It falls under the classification of potassium-competitive acid blockers, which act by inhibiting the potassium binding site of the gastric proton pump, leading to a more effective reduction of gastric acid secretion compared to conventional therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of vonoprazan fumarate involves multiple steps, typically starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde. A notable synthetic route includes:

  1. N-sulfonylation: The initial step involves the formation of a sulfonamide derivative.
  2. Reductive Amination: This step converts the aldehyde to an amine using sodium borohydride as a reducing agent.
  3. Formation of Vonoprazan Chloride: This intermediate is synthesized to remove dimethylamino impurities.
  4. Neutralization and Salification: The free base is neutralized and then converted to its fumarate salt through reaction with fumaric acid.

Recent developments have focused on optimizing these processes to enhance yield and purity, achieving greater than 99.5% purity with minimal impurities, suitable for large-scale production .

Molecular Structure Analysis

Structure and Data

Vonoprazan fumarate has a complex molecular structure characterized by its unique pyrrole ring system and fluorophenyl moiety. The chemical formula is C17H19F2N3O2SC_{17}H_{19}F_{2}N_{3}O_{2}S, and it features a fumarate salt form that enhances its solubility and stability.

  • Molecular Weight: Approximately 357.42 g/mol
  • Crystalline Form: Typically appears as white crystals or crystalline powder .

Spectroscopic Data

The structure has been confirmed through various analytical techniques including:

  • Nuclear Magnetic Resonance Spectroscopy (NMR)
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of vonoprazan fumarate involves several key reactions:

  • Ester Hydrolysis: Converts esters to acids, facilitating further reactions.
  • Amide Reduction: A critical step that reduces amides to amines, forming the core structure.
  • Salification: The final step where the free base is converted into its fumarate salt, enhancing its pharmacological properties.

These reactions are optimized to minimize by-products and maximize yield .

Mechanism of Action

Vonoprazan exerts its pharmacological effects by competitively inhibiting the gastric proton pump, specifically targeting the potassium binding site. This mechanism leads to a significant reduction in gastric acid secretion. Studies have shown that vonoprazan achieves a more rapid onset of action compared to traditional proton pump inhibitors, making it effective for acute management of acid-related conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Specific melting point data varies but is generally within expected ranges for similar compounds.
  • Solubility: Highly soluble in organic solvents; moderate solubility in water.

Chemical Properties

  • Dissociation Constant: Indicates its behavior in different pH environments.
  • Stability: Vonoprazan fumarate is sensitive to light (photolabile) and requires specific storage conditions to maintain stability over time .
Applications

Vonoprazan fumarate is primarily utilized in clinical settings for:

  • Treatment of gastroesophageal reflux disease
  • Management of peptic ulcers
  • As part of eradication regimens for Helicobacter pylori infection

Its unique mechanism allows for effective symptom control with potentially fewer side effects compared to traditional therapies, making it a valuable addition to gastrointestinal pharmacotherapy .

Mechanistic Pharmacology of Potassium-Competitive Acid Blockade

Molecular Basis of H⁺/K⁺-ATPase Inhibition

Vonoprazan (as the fumarate salt) inhibits gastric acid secretion by targeting H⁺/K⁺-ATPase (the gastric proton pump) in parietal cells. Unlike proton pump inhibitors (PPIs), which require acid activation and form irreversible covalent bonds, vonoprazan acts as a competitive antagonist at the K⁺-binding site of the enzyme’s α-subunit. This binding occurs within the luminal vestibule formed by transmembrane helices 4, 5, and 6 of the pump [2] [9]. The drug’s sulfonyl group interacts with tyrosine residues (Tyr799) via hydrogen bonding, while its fluorophenyl moiety engages in hydrophobic interactions with adjacent amino acids. Crucially, aspartate 137 (Asp137) and asparagine 138 (Asn138) in the TM1-TM2 loop create an electrostatic barrier that hinders drug dissociation, contributing to prolonged inhibition [2] [9].

Structural Dynamics of K⁺ Binding Site Competition

Vonoprazan competes directly with potassium ions (K⁺) for access to the ion-binding pocket of H⁺/K⁺-ATPase. Its pyrrolopyridine structure possesses a high binding affinity (Ki = 3.0 nM at pH 6.5), approximately 350-fold greater than lansoprazole [1] [4] [9]. Molecular modeling confirms vonoprazan occupies a deeper position in the luminal vestibule compared to earlier potassium-competitive acid blockers (e.g., SCH28080), sterically occluding K⁺ access. This positioning is stabilized by:

  • Ionic interactions with negatively charged residues in the binding pocket
  • Hydrophobic stacking of the fluorophenyl ring
  • Hydrogen bonding between the sulfonyl group and Tyr799 [2] [9]

The slow dissociation half-life (T₁/₂ = 12.5 hours under KCl exposure) underpins its sustained activity, unlike SCH28080 (T₁/₂ < 2 minutes) [9].

Reversible vs. Irreversible Inhibition: Comparative Kinetics with Proton Pump Inhibitors (PPIs)

Vonoprazan’s mechanism is reversible and K⁺-competitive, contrasting sharply with PPIs’ irreversible, covalent inhibition. Key kinetic distinctions include:

Table 1: Kinetic Comparison of Vonoprazan vs. Conventional PPIs

ParameterVonoprazanPPIs (e.g., Lansoprazole)
Binding MechanismReversible ionic bondingIrreversible disulfide covalent bonding
Activation RequirementNone (acid-stable)Acid-dependent conversion to sulfenamide
Inhibition OnsetRapid (within 4 hours)Delayed (requires pump activation)
Dissociation Half-life12.5 hoursMinutes (after reactivation)
pH DependencyEffective across pH rangeOptimal at pH < 4
CYP2C19 Polymorphism ImpactMinimalSignificant

[1] [4] [5]

PPIs require protonation in acidic compartments to transform into active sulfenamides, which then form disulfide bonds with cysteine residues (e.g., Cys813/Cys822) in H⁺/K⁺-ATPase. This covalent modification inactivates only actively secreting pumps. Vonoprazan, however, inhibits both active and inactive pumps rapidly and reversibly without acid activation [1] [9].

Pharmacodynamic Differentiation from Conventional PPIs

Acid Stability and Activation-Independent Binding

Vonoprazan’s chemical stability in acidic environments distinguishes it fundamentally from acid-labile PPIs. Its pyrrolopyridine core remains intact at low pH, eliminating the need for enteric coating [1] [9]. Unlike PPIs, which degrade rapidly at pH < 4, vonoprazan maintains structural integrity, enabling direct luminal access to parietal cell canaliculi. This property allows:

  • Administration without regard to food timing
  • Consistent bioavailability (>85%) unaffected by gastric pH [1] [4] [9]

Activation independence permits immediate binding to H⁺/K⁺-ATPase regardless of secretory state. Autoradiographic studies in rabbit gastric glands show vonoprazan accumulation in both resting and stimulated parietal cells, whereas PPIs bind only during active acid secretion [2] [5] [9].

Role of High pKa (9.06) in Parietal Cell Accumulation

Vonoprazan’s pKa of 9.06 (vs. PPIs’ pKa 4–5) is central to its pharmacodynamic superiority. As a strong base, it exists predominantly in a protonated, positively charged state at physiological pH. This facilitates:

  • Ion trapping: Protonation in acidic canaliculi (pH < 4) generates membrane-impermeable cations, accumulating drug concentrations up to 10⁸-fold higher than plasma levels [5] [9].
  • Broad pump access: Accumulation occurs irrespective of tubulovesicular activation status (resting vs. stimulated) [2] [5].
  • Sustained inhibition: High canalicular concentrations ensure prolonged occupancy of H⁺/K⁺-ATPase even after plasma clearance [1] [4].

Table 2: Pharmacodynamic Properties Driven by High pKa

PropertyConsequenceClinical Impact
Protonation in Acidic pHIon trapping in secretory canaliculiEnhanced drug concentration at target site
Membrane ImpermeabilityProlonged parietal cell retentionSustained acid suppression (>24 hours)
Neutral pH AccumulationBinding to inactive pumps in tubulovesiclesRapid inhibition upon stimulation

[1] [2] [4]

This accumulation mechanism enables vonoprazan to achieve >90% inhibition of acid secretion within 4 hours and maintain intragastric pH >4 for 24 hours in >80% of subjects by day 7 of dosing—exceeding PPI efficacy [4] [5] [6]. The persistent canalicular concentration also renders vonoprazan less susceptible to new pump synthesis (t₁/₂ ≈ 54 hours), overcoming a key limitation of PPIs [1] [9].

Properties

Product Name

Vonoprazan (Fumarate)

IUPAC Name

but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

Molecular Formula

C21H20FN3O6S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

ROGSHYHKHPCCJW-UHFFFAOYSA-N

SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.